N,N,N',N'-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the fluorene family, characterized by a fused ring system that includes a fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the fluorene core: This can be achieved through cyclization reactions involving biphenyl derivatives.
Introduction of sulfonamide groups: Sulfonation reactions are employed to introduce sulfonamide groups at the desired positions on the fluorene core.
Addition of the hydroxyimino group: This step involves the reaction of the intermediate compound with hydroxylamine under controlled conditions to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The sulfonamide groups can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N2,N7,N7-TETRAETHYL-9-OXOXANTHENE-2,7-DICARBOXAMIDE: Shares a similar core structure but differs in functional groups.
N2,N2,N7,N7-TETRAMETHYL-9-(DICYANOMETHYLENE)-4,5-DINITRO-9H-2,7-FLUORENEDISULFONAMIDE: Another fluorene derivative with different substituents.
Eigenschaften
Molekularformel |
C21H27N3O5S2 |
---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
2-N,2-N,7-N,7-N-tetraethyl-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-23(6-2)30(26,27)15-9-11-17-18-12-10-16(31(28,29)24(7-3)8-4)14-20(18)21(22-25)19(17)13-15/h9-14,25H,5-8H2,1-4H3 |
InChI-Schlüssel |
AEESOEJLSASDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.